molecular formula C11H13N3O B11782644 2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline

2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline

Cat. No.: B11782644
M. Wt: 203.24 g/mol
InChI Key: WVNOQAWBKCVQKD-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline is an organic compound that features both an aniline and an imidazole moiety. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is known for its biological activity, while the aniline group is a common building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder in acidic medium.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(1H-imidazol-5-yl)aniline: Lacks the methyl group on the imidazole ring.

    4-(1-Methyl-1H-imidazol-5-yl)aniline: Lacks the methoxy group on the aromatic ring.

    2-Methoxy-4-(1H-imidazol-5-yl)phenol: Contains a hydroxyl group instead of an amine.

Uniqueness

2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-methoxy-4-(3-methylimidazol-4-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-14-7-13-6-10(14)8-3-4-9(12)11(5-8)15-2/h3-7H,12H2,1-2H3

InChI Key

WVNOQAWBKCVQKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC(=C(C=C2)N)OC

Origin of Product

United States

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